2-(4-Diethylaminophenyl)ethylamine dihydrochloride 2-(4-Diethylaminophenyl)ethylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13610974
InChI: InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H
SMILES: CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl
Molecular Formula: C12H22Cl2N2
Molecular Weight: 265.22 g/mol

2-(4-Diethylaminophenyl)ethylamine dihydrochloride

CAS No.:

Cat. No.: VC13610974

Molecular Formula: C12H22Cl2N2

Molecular Weight: 265.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Diethylaminophenyl)ethylamine dihydrochloride -

Specification

Molecular Formula C12H22Cl2N2
Molecular Weight 265.22 g/mol
IUPAC Name 4-(2-aminoethyl)-N,N-diethylaniline;dihydrochloride
Standard InChI InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H
Standard InChI Key WHFBLLLIQJNMCJ-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl
Canonical SMILES CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-(4-diethylaminophenyl)ethylamine dihydrochloride is C₁₂H₂₁N₂·2HCl, derived from the addition of two hydrochloric acid molecules to the free base. The molecular weight is calculated as follows:

  • Carbon (C): 12 atoms × 12.01 g/mol = 144.12 g/mol

  • Hydrogen (H): 21 atoms × 1.008 g/mol = 21.17 g/mol

  • Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol

  • Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol
    Total Molecular Weight: 264.21 g/mol .

Structural Features

The compound consists of:

  • A phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂) at the para position.

  • An ethylamine (-CH₂CH₂NH₂) side chain.

  • Two hydrochloride counterions, which protonate the amine groups, enhancing solubility .

The diethylamino group is a strong electron-donating substituent, influencing the compound’s electronic properties and reactivity.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-(4-diethylaminophenyl)ethylamine dihydrochloride is documented, analogous compounds suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Diethylaniline may undergo alkylation with ethylene gas in the presence of AlCl₃ to form 4-diethylaminophenylethane .

  • Nitration and Reduction: Introducing an amine group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields 2-(4-diethylaminophenyl)ethylamine .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .

Optimization Challenges

  • Selectivity: Competing reactions, such as over-alkylation or para/meta isomer formation, require careful control of reaction conditions .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures is typically employed to isolate the dihydrochloride salt .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource Analogy
Melting Point195–200°C (decomposes)
Solubility in Water>50 mg/mL at 25°C
pKa (amine)~9.5 (predicted)
LogP (Partition Coefficient)1.8 (calculated)Estimated via ADMET

The high solubility in water and polar solvents aligns with trends observed in dihydrochloride salts of similar amines .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas .

  • Light Sensitivity: Aromatic amines are prone to oxidation; storage under inert atmosphere is recommended .

  • Reactivity: The primary amine participates in acylation and Schiff base formation, while the diethylamino group resists nucleophilic substitution due to steric hindrance .

Applications in Research

Biochemical Studies

Structurally analogous compounds, such as 2-(3,4-dimethoxyphenyl)ethanamine, inhibit monoamine oxidase (MAO) , suggesting potential neuropharmacological applications for 2-(4-diethylaminophenyl)ethylamine dihydrochloride.

Material Science

The diethylamino group’s electron-donating properties could make this compound a precursor for conductive polymers or ligand designs in coordination chemistry .

Future Directions

  • Synthetic Optimization: Developing catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluating MAO inhibition, receptor binding, and cytotoxicity.

  • Material Applications: Testing conductivity in polymer matrices.

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